molecular formula C18H22N2O B112375 [2-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 261178-24-9

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Cat. No. B112375
CAS RN: 261178-24-9
M. Wt: 282.4 g/mol
InChI Key: XMNZIYACKKYLJK-UHFFFAOYSA-N
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Description

“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and evaluated for its potential in combating microbial infections. It exhibits significant antibacterial and antifungal activities , which are comparable to standard treatments . The effectiveness of these compounds against microbes makes them promising candidates for developing new antimicrobial agents.

Carbonic Anhydrase Inhibition

Derivatives of this compound have been designed to act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for many physiological functions. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis .

Apoptosis Induction in Cancer Therapy

Some derivatives have shown the ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines. This is achieved through the inhibition of tubulin polymerization, an essential process for cell division. The compound’s role in apoptosis makes it a valuable asset in cancer research and therapy .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict binding orientations with protein targets. This application is crucial in drug design and discovery, helping to identify how potential drug candidates might interact with their targets .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards or reagents in various assays due to their well-characterized structures and properties. This application is vital for the development of new analytical methods .

Chemical Engineering

In the field of chemical engineering, the compound’s synthesis process involves techniques like reductive amination, which can be optimized for large-scale production. This has implications for the manufacturing of pharmaceuticals and other chemical products .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the antimicrobial properties of the compound could be explored for environmental decontamination and as a treatment for biofilms in water treatment facilities .

Materials Science

The compound’s derivatives could potentially be used in the development of new materials with biological activity. This includes creating surfaces with antimicrobial properties, which is an area of growing interest in materials science .

properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZIYACKKYLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372440
Record name [2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

CAS RN

261178-24-9
Record name [2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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